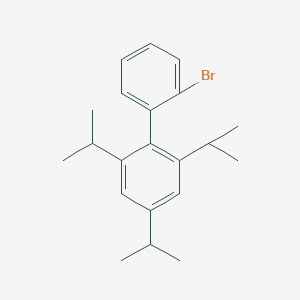
2'-Bromo-2,4,6-triisopropyl-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-2’,4’,6’-triisopropylbiphenyl is an organic compound with the molecular formula C21H27Br. It is a brominated biphenyl derivative, characterized by the presence of three isopropyl groups attached to the biphenyl structure. This compound is of significant interest in organic synthesis and catalysis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2’,4’,6’-triisopropylbiphenyl typically involves the bromination of 2’,4’,6’-triisopropylbiphenyl. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
On an industrial scale, the production of 2-Bromo-2’,4’,6’-triisopropylbiphenyl may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2’,4’,6’-triisopropylbiphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, sodium thiolate, and sodium alkoxide.
Coupling Reactions: Palladium catalysts such as palladium acetate or palladium chloride, along with ligands like triphenylphosphine, are used.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted biphenyl derivatives.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of the biphenyl moiety with another aromatic or aliphatic group.
Scientific Research Applications
2-Bromo-2’,4’,6’-triisopropylbiphenyl has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: It is employed in the development of advanced materials, including polymers and liquid crystals.
Biological Studies: Its derivatives are investigated for potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-2’,4’,6’-triisopropylbiphenyl in catalytic processes involves its coordination to a metal center, such as palladium. The biphenyl structure provides steric and electronic properties that enhance the stability and reactivity of the metal complex. This coordination facilitates various catalytic cycles, including oxidative addition, transmetalation, and reductive elimination, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
2-Dicyclohexylphosphino-2’,4’,6’-triisopropylbiphenyl:
2-Di-tert-butylphosphino-2’,4’,6’-triisopropylbiphenyl:
Uniqueness
2-Bromo-2’,4’,6’-triisopropylbiphenyl is unique due to its bromine atom, which allows it to participate in a broader range of chemical reactions compared to its phosphine analogs. The presence of the bromine atom also makes it a versatile intermediate for further functionalization and derivatization .
Properties
IUPAC Name |
2-(2-bromophenyl)-1,3,5-tri(propan-2-yl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27Br/c1-13(2)16-11-18(14(3)4)21(19(12-16)15(5)6)17-9-7-8-10-20(17)22/h7-15H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDPPJGEOYUCMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC=CC=C2Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













